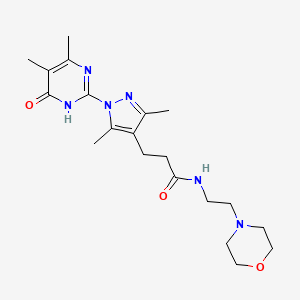

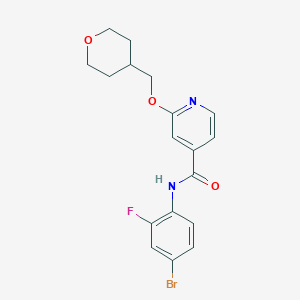

![molecular formula C23H16FNO4 B2861905 N-[2-(2-氟苯基)-4-氧代-4H-色满-6-基]-3-甲氧基苯甲酰胺 CAS No. 923132-88-1](/img/structure/B2861905.png)

N-[2-(2-氟苯基)-4-氧代-4H-色满-6-基]-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

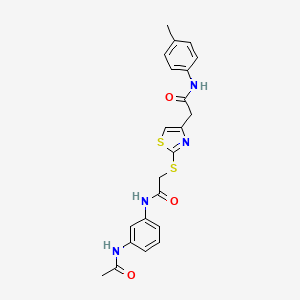

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities .Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

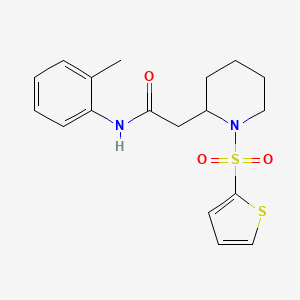

The physical and chemical properties of a related compound, N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide, have been reported . It has a molecular weight of 372.45 and was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures .科学研究应用

神经生物学和影像学

[18F]p-MPPF PET 研究的放射性标记拮抗剂

与 N-[2-(2-氟苯基)-4-氧代-4H-色满-6-基]-3-甲氧基苯甲酰胺 类似的衍生物的一个重要应用在于神经生物学,特别是在研究血清素能神经传递系统中。[18F]p-MPPF,一种氟-18 标记的化合物,已被用作血清素 5-HT1A 受体的放射性标记拮抗剂,使用正电子发射断层扫描 (PET) 促进了在各种动物模型和人类中研究这种神经递质系统。该应用强调了该化合物在神经影像学和神经药理学研究中的效用,有助于理解血清素在神经和精神疾病中的作用 (Plenevaux 等,2000)。

癌症研究

癌症研究的 GPR35 激动剂

另一种衍生物,6-溴-8-(4-[(3)H]甲氧基苯甲酰胺)-4-氧代-4H-色满-2-羧酸,作为 GPR35(一种 G 蛋白偶联受体)的有效且选择性激动剂。这种标记有氚的化合物已被用于膜制剂中,用于研究人 GPR35 受体,提供了对 GPR35 在癌症中的作用的见解,并可能导致新的治疗靶点 (Thimm 等,2013)。

抗肿瘤剂和 PI3K 抑制

S14161 及其类似物等化合物,其结构与 N-[2-(2-氟苯基)-4-氧代-4H-色满-6-基]-3-甲氧基苯甲酰胺 相似,已被确定为磷酸肌醇 3 激酶 (PI3K) 的抑制剂,对各种肿瘤细胞系表现出有效的抗增殖活性。这突出了该化合物通过靶向肿瘤生长和进展中涉及的特定通路来开发新的抗癌疗法的潜力 (Yin 等,2013)。

材料科学和传感器开发

Zn2+ 检测的荧光探针

在材料科学中,N-[2-(2-氟苯基)-4-氧代-4H-色满-6-基]-3-甲氧基苯甲酰胺 的衍生物已被探索用于开发高选择性和灵敏的荧光探针。此类探针被设计用于检测水溶液中的 Zn2+ 离子,并已成功应用于细胞成像。该应用展示了该化合物创造环境保护、水处理和生物成像工具的多功能性,其中特定离子的检测至关重要 (Hu 等,2014)。

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the chromen-6-yl group in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, inhibition, or modulation of the target’s activity .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to impact a wide range of biochemical pathways related to their diverse biological activities .

Result of Action

Based on the known biological activities of structurally similar indole derivatives, it can be hypothesized that the compound may have a broad range of potential effects, depending on the specific targets and pathways it interacts with .

安全和危害

Safety data for a related compound, [4-(6-Chlorobenzo[d]oxazol-2-yloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropionamide, indicates that it may cause an allergic skin reaction and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO4/c1-28-16-6-4-5-14(11-16)23(27)25-15-9-10-21-18(12-15)20(26)13-22(29-21)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFYDOGEOIVCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)